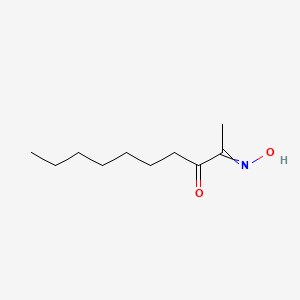

2-(Hydroxyimino)decan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

820211-59-4 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-hydroxyiminodecan-3-one |

InChI |

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-10(12)9(2)11-13/h13H,3-8H2,1-2H3 |

InChI Key |

JVNHRNRKBXPXFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C(=NO)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 2 Hydroxyimino Decan 3 One

Classical Condensation Routes for Oxime Formation

The most established method for preparing oximes is the condensation reaction of a carbonyl compound with hydroxylamine (B1172632) or its salts. ijprajournal.comasianpubs.org For the synthesis of 2-(Hydroxyimino)decan-3-one, the starting material is the α-diketone, decane-2,3-dione.

Reaction of α-Diketones with Hydroxylamine and its Salts

The classical synthesis involves the reaction of decane-2,3-dione with hydroxylamine hydrochloride in the presence of a base. nih.gov The base, typically sodium carbonate or pyridine, is necessary to neutralize the hydrochloric acid liberated during the reaction, which in turn frees the hydroxylamine nucleophile to attack a carbonyl carbon. asianpubs.orgnih.gov

The general reaction is as follows:

CH3(CH2)6C(=O)C(=O)CH3 + NH2OH·HCl → CH3(CH2)6C(=O)C(=NOH)CH3 + HCl + H2O

The reaction is often carried out by refluxing the reactants in a suitable solvent, such as ethanol or methanol. nih.gov The choice of solvent and base is crucial for optimizing the reaction rate and yield.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Condition |

| Decane-2,3-dione | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Water | Reflux |

| Decane-2,3-dione | Hydroxylamine Hydrochloride | Pyridine | Ethanol | Reflux |

Considerations for Regioselectivity and Stereoselectivity in Oxime Synthesis

Regioselectivity: Since decane-2,3-dione is an unsymmetrical α-diketone, the reaction with one equivalent of hydroxylamine can potentially yield two different regioisomers: 2-(Hydroxyimino)decan-3-one and 3-(Hydroxyimino)decan-2-one. The outcome is governed by the relative reactivity of the two carbonyl groups. The carbonyl group at the C2 position is adjacent to a methyl group, while the C3 carbonyl is adjacent to a methylene (B1212753) group of the heptyl chain.

Generally, the less sterically hindered carbonyl group is more susceptible to nucleophilic attack. In this case, the C2 carbonyl is sterically less hindered than the C3 carbonyl. Furthermore, the electron-donating effect of the longer alkyl chain at C3 may slightly reduce the electrophilicity of the C3 carbonyl compared to the C2 carbonyl. Therefore, the reaction is expected to proceed with high regioselectivity, favoring the formation of 2-(Hydroxyimino)decan-3-one. organic-chemistry.org

Stereoselectivity: The resulting oxime, 2-(Hydroxyimino)decan-3-one, can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The synthesis often results in a mixture of these isomers. The specific ratio of (E) to (Z) isomers can be influenced by reaction conditions such as temperature, solvent, and pH, which affect the thermodynamic and kinetic control of the reaction. Separation of these isomers can be challenging and may require chromatographic techniques.

Advanced and Green Chemistry Approaches in Oxime Synthesis

In recent years, there has been a significant shift towards developing more efficient, cost-effective, and environmentally friendly methods for chemical synthesis, and oxime formation is no exception.

Catalytic Methods for Efficient Oxime Production

Several catalytic systems have been developed to improve the efficiency of oximation. These catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. For the synthesis of 2-(Hydroxyimino)decan-3-one, various catalysts could be employed.

| Catalyst Type | Example | Advantage |

| Metal Oxides | Zinc Oxide (ZnO), Bismuth(III) Oxide (Bi2O3) | High efficiency, solvent-free conditions. nih.gov |

| Natural Acids | Citric acid, Tartaric acid (from fruit extracts) | Environmentally benign, readily available. ijprajournal.com |

| Solid Catalysts | DOWEX® 50WX4 | Ease of separation and reusability. xisdxjxsu.asia |

These catalysts often work by activating the carbonyl group, making it more susceptible to attack by hydroxylamine.

In Situ Generation of Reagents for 2-(Hydroxyimino)decan-3-one Formation

In situ generation of hydroxylamine from its precursors can be an effective strategy to avoid handling the potentially unstable free base. One common method involves the reduction of nitro compounds. While not a direct synthesis of 2-(Hydroxyimino)decan-3-one, the principle of generating a reactive intermediate in the reaction mixture can be applied. For oximation, a more relevant in situ approach is the slow release of hydroxylamine from its salt using a solid-supported base, which can control the pH and minimize side reactions.

Environmentally Benign and Sustainable Synthetic Pathways

Green chemistry principles focus on reducing waste and using less hazardous materials. Several green approaches are applicable to the synthesis of 2-(Hydroxyimino)decan-3-one.

Solvent-Free Synthesis: A highly effective green method involves the grinding of the reactants (decane-2,3-dione, hydroxylamine hydrochloride, and a solid base like sodium carbonate or a catalyst like Bi2O3) in a mortar and pestle at room temperature. asianpubs.orgnih.gov This mechanochemical approach often leads to high yields in a very short reaction time without the need for any solvent. researchgate.net

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. ijprajournal.com The reaction can be performed in an aqueous medium, often with the aid of a phase-transfer catalyst like Hyamine®, to overcome the low solubility of the organic reactants. ijprajournal.com

Use of Natural Acid Catalysts: Extracts from natural sources like citrus fruits can serve as a source of mild acid catalysts (e.g., citric acid), providing a biodegradable and renewable alternative to conventional acid catalysts. ijprajournal.com

These advanced and green methodologies offer promising alternatives to classical synthetic routes, providing pathways to 2-(Hydroxyimino)decan-3-one that are more efficient, safer, and more sustainable.

Strategies for Preparing Substituted 2-(Hydroxyimino)decan-3-one Analogues

The preparation of substituted analogues of 2-(Hydroxyimino)decan-3-one allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. The primary strategies involve the use of appropriately substituted starting materials in established synthetic routes for α-hydroxyimino ketones.

One of the most versatile methods for generating substituted 2-(hydroxyimino)decan-3-one analogues is through the nitrosation of a substituted decan-3-one at the C2 position. This approach allows for the introduction of substituents on the alkyl chain of the decanone precursor. The general reaction involves treating the ketone with a nitrosating agent, such as an alkyl nitrite (e.g., amyl nitrite or isoamyl nitrite), under acidic or basic conditions.

For instance, starting with a decan-3-one derivative bearing a substituent at a specific position on the heptyl chain, one can synthesize the corresponding substituted 2-(hydroxyimino)decan-3-one. The reaction proceeds via the formation of an enol or enolate, which then attacks the nitrosating agent.

Table 1: Synthesis of Substituted 2-(Hydroxyimino)decan-3-one Analogues via Nitrosation of Substituted Decan-3-ones

| Starting Material (Substituted Decan-3-one) | Nitrosating Agent | Catalyst | Product (Substituted 2-(Hydroxyimino)decan-3-one Analogue) |

| 4-Methyldecan-3-one | Amyl nitrite | HCl | 2-(Hydroxyimino)-4-methyldecan-3-one |

| 5-Phenyldecan-3-one | Isoamyl nitrite | Sodium ethoxide | 2-(Hydroxyimino)-5-phenyldecan-3-one |

| 6-Chlorodecan-3-one | Amyl nitrite | HCl | 6-Chloro-2-(hydroxyimino)decan-3-one |

Another significant strategy involves the oximation of substituted decane-2,3-diones. This method is particularly useful for introducing substituents at positions that are not readily accessible through the nitrosation of a ketone. The synthesis of the substituted diketone precursor is a key step in this approach. Once the substituted decane-2,3-dione is obtained, it can be selectively oximated at the C2 position by reacting it with hydroxylamine or its salts. The regioselectivity of the oximation can often be controlled by the reaction conditions and the nature of the substituents.

Table 2: Preparation of Substituted 2-(Hydroxyimino)decan-3-one Analogues via Oximation of Substituted Decane-2,3-diones

| Starting Material (Substituted Decane-2,3-dione) | Oximating Agent | Reaction Conditions | Product (Substituted 2-(Hydroxyimino)decan-3-one Analogue) |

| 4-Methyldecane-2,3-dione | Hydroxylamine hydrochloride | Pyridine, Ethanol | 2-(Hydroxyimino)-4-methyldecan-3-one |

| 1-Phenyldecane-2,3-dione | Hydroxylamine | Aqueous NaOH | 2-(Hydroxyimino)-1-phenyldecan-3-one |

| 1,1,1-Trifluorodecane-2,3-dione | Hydroxylamine hydrochloride | Sodium acetate, Ethanol | 1,1,1-Trifluoro-2-(hydroxyimino)decan-3-one |

The choice of synthetic strategy depends on the availability of the starting materials and the desired substitution pattern on the 2-(hydroxyimino)decan-3-one scaffold.

Chemical Reactivity and Transformation Pathways of 2 Hydroxyimino Decan 3 One

Isomerization and Stereochemical Aspects of the Oxime Moiety

The stereochemistry of the oxime group is a critical determinant of the molecule's reactivity, particularly in rearrangement reactions.

The carbon-nitrogen double bond in 2-(hydroxyimino)decan-3-one is rigid, leading to the existence of two geometric stereoisomers, designated as (E) and (Z). wikipedia.org This isomerism arises from the relative orientation of the hydroxyl (-OH) group and the substituents attached to the imino carbon—in this case, a methyl group and a 2-oxononyl group.

The formation of 2-(hydroxyimino)decan-3-one via the reaction of decane-2,3-dione with hydroxylamine (B1172632) typically yields a mixture of these isomers. quimicaorganica.org The ratio of the (E) to (Z) isomers in this mixture is not arbitrary; it is influenced by several factors during the synthesis and can be altered post-synthesis.

Factors Influencing Isomer Ratios:

Temperature: Thermal conditions can affect the equilibrium position between the two isomers. Often, one isomer is thermodynamically more stable, and heating can promote conversion to this form. researchgate.netnih.gov

pH and Catalysts: The reaction medium's acidity or basicity plays a crucial role. Both acids and general bases can catalyze the interconversion of (E) and (Z) isomers. researchgate.net The mechanism often involves protonation or deprotonation of the oxime nitrogen or oxygen, which lowers the energy barrier for rotation around the C=N bond.

Solvent: The polarity of the solvent can influence the stability of the isomers and the transition state for their interconversion, thereby affecting the equilibrium ratio. nih.gov

The configuration of each isomer is critical as it dictates the stereochemical outcome of subsequent reactions like the Beckmann rearrangement.

| Isomer | Structure | Description |

|---|---|---|

| (E)-2-(Hydroxyimino)decan-3-one |  | The hydroxyl group is on the opposite side (anti) of the larger substituent (2-oxononyl group). |

| (Z)-2-(Hydroxyimino)decan-3-one |  | The hydroxyl group is on the same side (syn) as the larger substituent (2-oxononyl group). |

Rearrangement Reactions of the Oxime Functionality

The oxime group in 2-(hydroxyimino)decan-3-one is prone to several classical organic rearrangements, which provide pathways to valuable nitrogen-containing compounds.

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts ketoximes into amides. rsc.org This transformation is highly stereospecific: the substituent that is positioned anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates. organic-chemistry.orgchemistrysteps.com Consequently, the (E) and (Z) isomers of 2-(hydroxyimino)decan-3-one yield different amide products.

The reaction is typically initiated by an acid catalyst (e.g., H₂SO₄, PCl₅) which converts the hydroxyl group into a good leaving group. masterorganicchemistry.comwikipedia.org This departure is accompanied by the simultaneous migration of the anti-substituent to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. This intermediate is then attacked by water, and after tautomerization, the final amide product is formed. chemistrysteps.comyoutube.com

Rearrangement of (E)-isomer: In the (E)-isomer, the methyl group is anti to the hydroxyl group. Therefore, it is the methyl group that migrates, leading to the formation of N-(1-oxo-1-(heptyl)propan-2-yl)acetamide.

Rearrangement of (Z)-isomer: In the (Z)-isomer, the 2-oxononyl group is anti to the hydroxyl group. Migration of this group results in the formation of N-methyl-2-oxononanamide.

| Starting Isomer | Migrating Group | Amide Product |

|---|---|---|

| (E)-2-(Hydroxyimino)decan-3-one | Methyl | N-(1-oxo-1-(heptyl)propan-2-yl)acetamide |

| (Z)-2-(Hydroxyimino)decan-3-one | 2-Oxononyl | N-methyl-2-oxononanamide |

The Neber rearrangement provides a synthetic route from ketoximes to α-amino ketones. wikipedia.orgwikipedia.org This reaction pathway is distinct from the Beckmann rearrangement and typically proceeds under basic conditions. The first step involves converting the oxime's hydroxyl group into a better leaving group, commonly a tosylate, by reacting it with tosyl chloride. wikipedia.org

A base is then used to deprotonate the α-carbon, forming a carbanion. This carbanion displaces the tosylate group in an intramolecular nucleophilic substitution to form a strained three-membered ring intermediate known as an azirine. wikipedia.orgyoutube.com Subsequent hydrolysis of the azirine ring opens it to yield the final α-amino ketone product. wikipedia.org For 2-(hydroxyimino)decan-3-one, this reaction would yield 2-aminodecan-3-one. It is noteworthy that the Beckmann rearrangement can sometimes occur as a competing side reaction. wikipedia.org

Under certain conditions, particularly with strong acids, α-keto oximes like 2-(hydroxyimino)decan-3-one can undergo fragmentation reactions as an alternative to the Beckmann rearrangement. nih.govacs.org This pathway involves the cleavage of the carbon-carbon bond adjacent to the oxime. For 2-(hydroxyimino)decan-3-one, this would be the C2-C3 bond. This fragmentation can lead to the formation of a nitrile and a carbonyl-containing fragment. For instance, acid treatment could potentially yield acetonitrile (B52724) and octanoic acid as fragmentation products, although this pathway is generally less common than the Beckmann rearrangement.

Reduction Reactions of 2-(Hydroxyimino)decan-3-one

The oxime and ketone functionalities in 2-(hydroxyimino)decan-3-one can be reduced using various reagents, leading to several possible products, including amines and amino alcohols. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Catalytic hydrogenation is a widely used method for the reduction of oximes. mdpi.comencyclopedia.pub

Reduction to Amines: Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas typically reduces the oxime group to a primary amine. mdpi.comutc.edu In this case, 2-(hydroxyimino)decan-3-one would be converted to 2-aminodecan-3-one.

Reduction to Amino Alcohols: Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), or more forceful hydrogenation conditions can simultaneously reduce both the oxime and the adjacent ketone group. This would result in the formation of 2-aminodecan-3-ol. nih.gov The stereochemistry of the resulting amino alcohol can sometimes be controlled by the choice of catalyst and reaction conditions. oup.com

Reduction to Hydroxylamines: Under milder, controlled conditions, it is possible to selectively reduce the C=N double bond without cleaving the N-O bond, yielding a hydroxylamine derivative, 2-(hydroxyamino)decan-3-one. encyclopedia.pub

| Reducing Agent/Conditions | Primary Product | Functional Group Transformation |

|---|---|---|

| H₂, Raney Ni or Pd/C | 2-Aminodecan-3-one | Oxime → Amine |

| LiAlH₄ or H₂ (high pressure/temp) | 2-Aminodecan-3-ol | Oxime → Amine; Ketone → Alcohol |

| Mild, selective reagents (e.g., NaBH₃CN) | 2-(Hydroxyamino)decan-3-one | Oxime → Hydroxylamine |

Selective Reduction of the C=N Bond to Amines

The selective reduction of the carbon-nitrogen double bond in the oxime moiety of 2-(Hydroxyimino)decan-3-one yields the corresponding amino alcohol. This transformation is a cornerstone of amine synthesis and can be achieved using several reducing agents. The choice of reagent is crucial to ensure selectivity, preserving the ketone functional group.

Commonly employed reagents for the reduction of oximes to amines include various metal hydrides. Sodium borohydride (B1222165) (NaBH₄), often in the presence of a transition metal catalyst, and lithium aluminum hydride (LiAlH₄) are effective. However, for greater selectivity, milder and more specialized reagents are preferred to avoid the concomitant reduction of the ketone.

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful for the reductive amination of aldehydes and ketones, and by extension, the reduction of imines and oximes. These reagents are less reactive than NaBH₄ and LiAlH₄ and can selectively reduce the protonated C=N bond of the oxime under mildly acidic conditions, leaving the carbonyl group intact.

The general mechanism involves the protonation of the oxime hydroxyl group, followed by the departure of water to form a nitrilium ion intermediate. This electrophilic species is then readily attacked by a hydride from the reducing agent to furnish the amine.

A summary of reagents for the selective reduction of the C=N bond is presented in the table below.

| Reagent | Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Typically with a catalyst (e.g., NiCl₂) | Moderate; may reduce ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Low; reduces both ketone and oxime |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 3-4) | High for C=N over C=O |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid catalyst | High for C=N over C=O |

Reductive Cleavage Strategies

Reductive cleavage of the N-O bond in oximes is another significant transformation pathway. In the context of α-keto oximes like 2-(Hydroxyimino)decan-3-one, this can lead to the formation of α-amino ketones. More complex fragmentation pathways involving C-C bond cleavage can also be initiated by the reduction of the oxime functionality, particularly when the oxime is derivatized.

For instance, ketoxime esters can undergo single-electron transfer reduction, leading to the cleavage of the N-O bond and the formation of an iminyl radical. This radical intermediate can then undergo β-C-C bond scission, generating a cyanoalkyl radical and a ketone. This type of reactivity highlights the potential for 2-(Hydroxyimino)decan-3-one, upon suitable derivatization of the oxime hydroxyl group, to serve as a precursor to various radical intermediates.

Oxidative Transformations and Deoximation Strategies for 2-(Hydroxyimino)decan-3-one

Oxidative reactions of 2-(Hydroxyimino)decan-3-one can lead to either the regeneration of the parent dione (B5365651) or the formation of novel heterocyclic structures.

Regeneration of the Parent Decan-2,3-dione

The conversion of an oxime back to its parent carbonyl compound, a process known as deoximation, is a crucial reaction in synthetic chemistry, particularly when the oxime is used as a protecting group. For 2-(Hydroxyimino)decan-3-one, this would regenerate Decan-2,3-dione. A variety of oxidative and reductive methods have been developed for this purpose. researchgate.net

Oxidative deoximation methods often employ reagents that can deliver oxygen or act as electron acceptors. These methods are generally mild and efficient. Some effective reagents for this transformation are listed below.

| Reagent | Conditions | Key Features |

| Dess-Martin Periodinane (DMP) | Mild conditions | High yields, short reaction times. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Acetone, microwave irradiation | Rapid and selective. asianpubs.org |

| Copper(II) Chloride (CuCl₂·2H₂O) | Acetonitrile/water, reflux | Good yields, recoverable catalyst. organic-chemistry.org |

| 2-Iodylbenzoic acid (IBX) | Water, β-cyclodextrin | Environmentally friendly conditions. organic-chemistry.org |

Reductive methods can also be employed for deoximation. For example, a combination of tin(II) chloride and titanium(III) chloride (SnCl₂/TiCl₃) in an aqueous solvent has been shown to be effective for the deoximation of ketoximes, providing the corresponding ketones in good to excellent yields under mild conditions. nih.gov

Oxidative Cyclization and Heterocycle Formation (e.g., Furoxans)

The oxime group in 2-(Hydroxyimino)decan-3-one can participate in oxidative cyclization reactions to form heterocyclic compounds. A notable example is the formation of furoxans (1,2,5-oxadiazole 2-oxides). Furoxans are typically synthesized through the dimerization of two molecules of a nitrile oxide intermediate, which can be generated in situ from the oxidation of an aldoxime or a ketoxime. nih.govchem-station.com

The oxidation of 2-(Hydroxyimino)decan-3-one would first generate the corresponding nitrile oxide. In the absence of a trapping agent, this highly reactive intermediate can undergo a [3+2] cycloaddition with another molecule of itself to yield a substituted furoxan. chem-station.com Mechanochemical methods, such as solvent-free ball milling in the presence of an oxidizing agent like Oxone and a salt such as sodium chloride, have been developed for the efficient synthesis of furoxans from aldoximes. nih.gov

Cycloaddition Reactions Involving the Oxime Group

The oxime functionality of 2-(Hydroxyimino)decan-3-one can be converted into a 1,3-dipole, which can then participate in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocycles.

1,3-Dipolar Cycloadditions via Nitrile Oxide Intermediates

As mentioned previously, the oxidation of the oxime group leads to the formation of a nitrile oxide intermediate. This species is a classic 1,3-dipole and can readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. chem-station.com This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a highly valuable transformation in organic synthesis for the construction of isoxazolines (from alkenes) and isoxazoles (from alkynes). tandfonline.com

The in situ generation of the nitrile oxide from 2-(Hydroxyimino)decan-3-one can be achieved using various oxidizing agents. Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or iodobenzene (B50100) diacetate (DIB), are effective for this transformation. researchgate.netorganic-chemistry.org Another green and efficient method involves the use of Oxone in the presence of sodium chloride. acs.org

Once generated, the nitrile oxide derived from 2-(Hydroxyimino)decan-3-one can react with a suitable alkene to form a 3-(1-oxo-octyl)-substituted isoxazoline (B3343090) derivative. The regioselectivity of the cycloaddition is dependent on the electronic and steric nature of the substituents on both the nitrile oxide and the dipolarophile.

The general scheme for the formation of a nitrile oxide and its subsequent 1,3-dipolar cycloaddition is as follows:

Oxidation of the Oxime: 2-(Hydroxyimino)decan-3-one + [Oxidant] → Decan-2-one-3-nitrile oxide + Reduced Oxidant

[3+2] Cycloaddition: Decan-2-one-3-nitrile oxide + Alkene → Substituted Isoxazoline

This pathway provides a versatile route to complex heterocyclic molecules starting from 2-(Hydroxyimino)decan-3-one.

[2+2]-Cycloadditions for Azetidine (B1206935) Access

Recent advancements have demonstrated that visible-light-mediated photocatalysis can overcome these challenges. chemrxiv.orgchemrxiv.org This modern approach utilizes a photocatalyst, often an iridium complex, to facilitate a triplet energy transfer to the oxime. chemrxiv.orgnih.gov This process generates a triplet-state oxime that is sufficiently reactive to undergo the [2+2] cycloaddition with a variety of alkenes. nih.govdigitellinc.com While this methodology has been successfully developed for specific classes of oximes like 2-isoxazoline-3-carboxylates and glyoxylate (B1226380) oximes, the extension to simple acyclic α-keto oximes such as 2-(hydroxyimino)decan-3-one is an area of ongoing research. chemrxiv.orgnih.gov

Theoretically, under photocatalytic conditions, 2-(hydroxyimino)decan-3-one could react with an alkene to yield a highly functionalized azetidine. The reaction's success would likely depend on matching the frontier molecular orbital energies of the alkene and the oxime to favor the cycloaddition over competing pathways. nih.gov The resulting azetidine products are valuable synthetic intermediates, as the N-O bond can be readily cleaved to provide unprotected azetidines. chemrxiv.orgnih.gov

Table 1: Representative Examples of Visible-Light-Mediated [2+2] Cycloaddition for Azetidine Synthesis This table presents general findings for oximes, as specific data for 2-(Hydroxyimino)decan-3-one is not available.

| Oxime Type | Alkene Partner | Photocatalyst | Key Conditions | Product Type |

|---|---|---|---|---|

| Cyclic Oximes | Unactivated Alkenes (e.g., 1-hexene) | Organic Catalysts (e.g., 2-MeOTx) | Visible Light (Blue LEDs), Acetonitrile | Tricyclic Azetidines |

| 2-Isoxazoline-3-carboxylates | Styrenes, Aliphatic Alkenes | Iridium Complex (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) | Visible Light, Mild Conditions | Highly Functionalized Azetidines |

| Acyclic Oximes (general) | Activated Alkenes | Iridium Photocatalyst | Visible Light, Triplet Energy Transfer | Functionalized Azetidines |

Nucleophilic and Electrophilic Reactivity of 2-(Hydroxyimino)decan-3-one

The structure of 2-(hydroxyimino)decan-3-one features both nucleophilic and electrophilic centers, leading to a rich and varied reactivity profile. The carbonyl group and the imino carbon are key electrophilic sites, while the oxime's nitrogen and oxygen atoms possess lone pairs, rendering them nucleophilic.

Electrophilic Character: The carbonyl carbon (C-3) is a primary site for nucleophilic attack, characteristic of all ketones. ncert.nic.inwikipedia.org It can react with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, and amines. wikipedia.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.in The carbon atom of the C=N bond is also electrophilic and can be attacked by strong nucleophiles.

Nucleophilic Character: The nitrogen atom of the oxime group is nucleophilic, a property enhanced by the adjacent oxygen atom (the alpha-effect). chemtube3d.comacs.org This allows it to react with various electrophiles. For instance, the oxime group can be O-alkylated or O-acylated. The nucleophilic nitrogen can also participate in annulation reactions, such as the chemoselective reaction observed between aliphatic oximes and α-ketoacids to form 2,5-dihydrooxazole 3-oxides. nih.gov Furthermore, deprotonation of the α-carbon (C-4) adjacent to the ketone would generate an enolate, a potent carbon-based nucleophile capable of reacting with various electrophiles.

Table 2: Analysis of Reactive Sites in 2-(Hydroxyimino)decan-3-one

| Site | Atom(s) | Character | Potential Reaction | Example Reagent |

|---|---|---|---|---|

| Carbonyl Carbon | C-3 | Electrophilic | Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr) |

| Imino Carbon | C-2 | Electrophilic | Nucleophilic Addition | Strong Nucleophiles |

| Oxime Nitrogen | N | Nucleophilic | N-Alkylation / Annulation | Alkyl Halides / α-Ketoacids |

| Oxime Oxygen | O | Nucleophilic | O-Alkylation / O-Acylation | Acyl Chlorides (e.g., CH₃COCl) |

| α-Carbon | C-4 | Nucleophilic (as enolate) | Alkylation | Base (e.g., LDA) then Alkyl Halide |

Interconversion Between Oxime and Other Nitrogen-Containing Functional Groups

The oxime moiety in 2-(hydroxyimino)decan-3-one serves as a versatile precursor for the synthesis of other important nitrogen-containing functional groups, including amides, amines, and nitriles.

Conversion to Amides: The Beckmann Rearrangement The Beckmann rearrangement is a classic acid-catalyzed reaction that converts ketoximes into substituted amides. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com This is followed by a concerted migration of the alkyl group that is anti-periplanar (trans) to the leaving group, resulting in the formation of a nitrilium ion intermediate. wikipedia.orgchemistrysteps.com Subsequent attack by water and tautomerization yields the final amide product. masterorganicchemistry.com

For the unsymmetrical 2-(hydroxyimino)decan-3-one, the outcome of the rearrangement depends on the stereochemistry of the oxime.

If the heptyl group (C4-C10) is anti to the hydroxyl group, it will migrate to the nitrogen atom, yielding N-(heptanoyl)acetamide.

If the methyl group (C1) is anti to the hydroxyl group, it will migrate, leading to the formation of N-acetyl-octanamide.

A variety of reagents can promote this rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride, as well as milder catalytic systems. wikipedia.org

Conversion to Amines: Reduction The oxime group can be reduced to a primary amine. This transformation can be achieved through several methods, including catalytic hydrogenation over metals like platinum, palladium, or nickel, or by using hydride reagents such as lithium aluminum hydride (LiAlH₄). The reduction of the C=N bond in 2-(hydroxyimino)decan-3-one would yield decane-2,3-diamine. However, the presence of the ketone at C-3 means that this group is also susceptible to reduction, which would lead to the formation of 3-aminodecan-2-ol. Achieving chemoselectivity would depend on the choice of reducing agent and reaction conditions.

Conversion to Nitriles: Beckmann Fragmentation While the dehydration of aldoximes is a common route to nitriles, ketoximes can undergo a related transformation known as the Beckmann fragmentation. wikipedia.org This reaction often competes with the standard Beckmann rearrangement and is particularly favored in substrates that can form a stable carbocation upon fragmentation. For α-keto oximes like 2-(hydroxyimino)decan-3-one, treatment with certain reagents can induce cleavage of the C2-C3 bond. This fragmentation pathway would be expected to produce octanenitrile (B114854) and an acetic acid derivative. Similarly, the conversion of α-keto acid oximes to nitriles with the loss of carbon dioxide is a known general reaction. cdnsciencepub.com

Regeneration of the Ketone: Hydrolysis Oximes can be converted back to their parent carbonyl compounds through hydrolysis, which is typically carried out by heating in the presence of an inorganic acid. rsc.org This process would regenerate the dicarbonyl compound, decane-2,3-dione, from 2-(hydroxyimino)decan-3-one. More recently, milder methods for this deprotection have been developed, such as the oxidative cleavage of ketoximes using photoexcited nitroarenes. nih.gov

Table 3: Summary of Potential Interconversions of the Oxime Group This table outlines the expected transformations for an α-keto oxime like 2-(Hydroxyimino)decan-3-one based on established chemical principles.

| Transformation | Target Functional Group | Key Reaction | Typical Reagents | Expected Product from 2-(Hydroxyimino)decan-3-one |

|---|---|---|---|---|

| Rearrangement | Amide | Beckmann Rearrangement | H₂SO₄, PCl₅, TsCl | N-(heptanoyl)acetamide or N-acetyl-octanamide |

| Reduction | Amine | Reduction | H₂/Pd, LiAlH₄, NaBH₄/CoCl₂ | 3-Aminodecan-2-ol |

| Fragmentation | Nitrile | Beckmann Fragmentation | Acidic or Lewis Acidic conditions | Octanenitrile + Acetic Acid derivative |

| Hydrolysis/Cleavage | Ketone | Hydrolysis / Oxidative Cleavage | Aq. HCl, heat; Photoexcited nitroarenes | Decane-2,3-dione |

Spectroscopic and Structural Elucidation Methodologies Applied to 2 Hydroxyimino Decan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be constructed.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the long alkyl chain, the methyl group adjacent to the oxime, and the hydroxyl proton of the oxime group. The terminal methyl group (C-10) would appear as a triplet, while the methylene (B1212753) groups (C-4 to C-9) would likely overlap in a complex multiplet region. The methyl group at C-1 is anticipated to be a singlet. The chemical shift of the oxime hydroxyl proton can vary and may appear as a broad singlet.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would display a single peak for each of the ten unique carbon atoms in the molecule. libretexts.org The carbonyl carbon (C-3) and the imino carbon (C-2) are the most deshielded, appearing at the downfield end of the spectrum. libretexts.org The carbons of the heptyl chain and the C-1 methyl group would resonate in the upfield aliphatic region. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Hydroxyimino)decan-3-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CH₃) | ~2.0 - 2.2 (singlet) | ~10 - 15 |

| 2 (C=NOH) | - | ~155 - 160 |

| 3 (C=O) | - | ~198 - 202 |

| 4 (CH₂) | ~2.5 - 2.7 (triplet) | ~35 - 40 |

| 5-8 (CH₂) | ~1.2 - 1.6 (multiplet) | ~22 - 32 |

| 9 (CH₂) | ~1.2 - 1.4 (multiplet) | ~22 - 23 |

| 10 (CH₃) | ~0.8 - 0.9 (triplet) | ~13 - 15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing scalar couplings between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. uvic.ca For 2-(Hydroxyimino)decan-3-one, COSY would show correlations between the protons of the adjacent methylene groups in the heptyl chain (e.g., H-4 with H-5, H-5 with H-6, etc.), allowing for sequential assignment along the chain. uvic.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orglibretexts.org It would be used to definitively link each proton signal of the alkyl chain and the C-1 methyl group to its corresponding carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). libretexts.orglibretexts.org This is particularly useful for connecting different parts of the molecule. For instance, the protons on C-1 (H-1) would show a correlation to the imino carbon (C-2) and the carbonyl carbon (C-3). Similarly, the protons on C-4 would show correlations to C-3 and C-5, confirming the placement of the carbonyl group. youtube.com

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of 2-(Hydroxyimino)decan-3-one is expected to exhibit several characteristic absorption bands that serve as a vibrational fingerprint.

Table 2: Characteristic IR Absorption Bands for 2-(Hydroxyimino)decan-3-one

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretching | 3100 - 3500 (broad) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C=O (ketone) | Stretching | 1680 - 1710 (strong) |

| C=N (oxime) | Stretching | 1620 - 1680 (medium) |

The presence of a strong band around 1680-1710 cm⁻¹ confirms the ketone carbonyl group, while the C=N stretch of the oxime appears at a slightly lower frequency. The broad O-H stretching band is indicative of the hydroxyl group of the oxime, which is often involved in hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. researchgate.net In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.

The molecular ion peak for 2-(Hydroxyimino)decan-3-one (C₁₀H₁₉NO₂) would be expected at an m/z corresponding to its molecular weight (185.26 g/mol ). The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. libretexts.org Key fragmentation pathways for α-oximino ketones include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common pathway for ketones. libretexts.org This could lead to the loss of the heptyl radical (•C₇H₁₅) or the methyl radical (•CH₃) from the molecular ion.

[M - C₇H₁₅]⁺ = m/z 86

[M - CH₃]⁺ = m/z 170

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a characteristic fragment ion. libretexts.org

Cleavage of the N-O bond: This can also occur, leading to further fragmentation pathways.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-(Hydroxyimino)decan-3-one

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 185 | [C₁₀H₁₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 170 | [C₉H₁₆NO₂]⁺ | Loss of •CH₃ |

| 86 | [C₃H₄NO₂]⁺ | Loss of •C₇H₁₅ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. thermofisher.com The α-oximino ketone moiety in 2-(Hydroxyimino)decan-3-one contains both C=O and C=N double bonds, which constitute a chromophore.

The spectrum is expected to show two main absorption bands:

A weak absorption band at a longer wavelength (λ_max ≈ 270-300 nm) corresponding to the n→π* transition of the carbonyl group.

A stronger absorption band at a shorter wavelength (λ_max ≈ 220-240 nm) attributed to the π→π* transition of the conjugated C=O and C=N system.

The exact position and intensity of these bands are sensitive to the solvent used.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should 2-(Hydroxyimino)decan-3-one be obtained as a suitable single crystal, X-ray crystallography could provide the most definitive structural information by mapping the electron density in the solid state. mdpi.com This technique would unambiguously determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule. nih.gov

Stereochemistry: The configuration (E or Z) of the oxime double bond (C=N). This is a critical structural feature that can be difficult to determine conclusively by NMR alone.

Conformation: The preferred conformation of the flexible heptyl chain in the crystal lattice.

Intermolecular Interactions: The presence and geometry of intermolecular forces, such as hydrogen bonds involving the oxime's hydroxyl group, which dictate the crystal packing arrangement. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. While 2-(Hydroxyimino)decan-3-one is a diamagnetic molecule (all electrons are paired), ESR spectroscopy can be a powerful tool for studying it under conditions where it is converted into a paramagnetic species, such as a radical or part of a metal complex. researchgate.netresearchgate.net

Investigation of 2-(Hydroxyimino)decan-3-one via ESR is typically indirect and involves two primary pathways: its coordination with a paramagnetic metal ion or its conversion into a stable radical. Oxime moieties, such as the one present in 2-(Hydroxyimino)decan-3-one, are excellent ligands that can form stable complexes with transition metal ions. kjscollege.com If the metal ion has unpaired electrons (e.g., Cu(II), Fe(III), Co(II)), the resulting complex can be analyzed by ESR. researchgate.netresearchgate.netkjscollege.com

The ESR spectrum provides critical information about the electronic environment of the unpaired electron. Key parameters extracted from the spectrum include the g-factor and hyperfine coupling constants (A). The g-factor is analogous to the chemical shift in NMR and provides information about the electronic structure of the paramagnetic center. nih.gov Hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N of the oxime or the metal nucleus), causing the ESR signal to split into multiple lines. researchgate.net This splitting pattern reveals which atoms are interacting with the unpaired electron and provides insight into the geometry of the complex. researchgate.net

Alternatively, 2-(Hydroxyimino)decan-3-one can be oxidized to form an α-keto iminoxy radical. acs.org These radicals are paramagnetic and can be directly studied by ESR. The resulting spectrum, characterized by its g-value and hyperfine splittings from the nitrogen atom and other nearby protons, can confirm the radical's structure and provide details on spin density distribution. acs.org

Table 1: Representative ESR Spectral Parameters for Paramagnetic Species Related to Oximes

| Paramagnetic Species Type | Example System | g-value (g_iso) | Hyperfine Coupling Constant (A_iso) | Reference Nucleus |

| Iminoxy Radical | Bicyclic α-keto iminoxy | ~2.0055 | ~28-31 G | ¹⁴N |

| Metal Complex | Cu(II)-Oxime Complex | ~2.1 - 2.3 | 150-200 G | ⁶³,⁶⁵Cu |

| Metal Complex | Cu(II)-Oxime Complex | 10-15 G | ¹⁴N | |

| Nitroxide Radical | Chromanoxyl Radical | ~2.0046 | 1.2 - 6.0 G | ¹H |

Note: Data are representative values for analogous systems and illustrate the type of information obtained from ESR studies. Specific values for 2-(Hydroxyimino)decan-3-one derived species would require experimental determination.

Advanced Spectroscopic Techniques for Conformational and Tautomeric Studies

The structural complexity of 2-(Hydroxyimino)decan-3-one arises from its potential for multiple conformations and the existence of tautomeric forms. Advanced spectroscopic and computational methods are essential for a detailed understanding of these structural nuances.

Tautomeric Studies:

2-(Hydroxyimino)decan-3-one, an α-hydroxyimino ketone, can theoretically exist in equilibrium between its primary keto-oxime form and a less common nitroso-enol tautomer. libretexts.orglibretexts.org For most simple ketones and aldehydes, the keto form is overwhelmingly favored at equilibrium. libretexts.orgmasterorganicchemistry.com The stability of tautomers is influenced by factors such as intramolecular hydrogen bonding, conjugation, and solvent effects. orientjchem.orgyoutube.com

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different tautomers. orientjchem.orgsemanticscholar.org These calculations can determine the thermodynamic energies of each isomer in the gas phase or in various solvents, providing insight into the position of the tautomeric equilibrium. orientjchem.org Experimentally, techniques like NMR and infrared (IR) spectroscopy can distinguish between tautomers. For instance, the keto-oxime would show a characteristic C=O stretching frequency in the IR spectrum, which would be absent in the enol form, the latter showing a C=C stretch instead. frontiersin.org

Table 2: Predicted Spectroscopic Features for Tautomers of 2-(Hydroxyimino)decan-3-one

| Tautomeric Form | Key Structural Features | Predicted IR Frequency (cm⁻¹) | Predicted ¹³C NMR Shift (ppm) |

| Keto-oxime | C=O (ketone), C=N (oxime) | ~1700 (C=O), ~1650 (C=N) | ~200 (C=O), ~155 (C=N) |

| Nitroso-enol | C=C (enol), N=O (nitroso) | ~1640 (C=C), ~1550 (N=O) | ~140 (C=C-OH), ~110 (C=C) |

Note: These are approximate values based on typical functional group frequencies and shifts. Actual values require experimental measurement and/or high-level computational prediction.

Conformational and Configurational Studies:

The structure of 2-(Hydroxyimino)decan-3-one is further defined by its conformation and configuration. A key feature is the C=N double bond of the oxime group, which gives rise to E/Z geometric isomerism due to restricted rotation. docbrown.infostudymind.co.ukmasterorganicchemistry.com These isomers differ in the spatial arrangement of the hydroxyl group relative to the ketone functionality. rsc.org

Advanced NMR techniques are crucial for determining the specific isomer present in solution. Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify which groups are close to each other in space. nih.gov For example, a NOESY cross-peak between the oxime -OH proton and protons on the C1 methyl group or C4 methylene group could help assign the E or Z configuration. nih.gov

In addition to E/Z isomerism, conformational flexibility exists due to rotation around the single bonds, particularly the C2-C3 bond and the bonds within the long decyl chain. The relative orientation of the hydroxyimino and carbonyl groups can be described as syn- or anti-periplanar. Computational modeling is used to calculate the potential energy surface by rotating around these bonds, identifying the most stable, low-energy conformers. nih.govauremn.org.br The combination of computational energy calculations with experimental NMR data, often using probabilistic methods like DP4+, provides a high degree of confidence in assigning the dominant solution-state conformation. nih.govrsc.org

Theoretical and Computational Investigations of 2 Hydroxyimino Decan 3 One

Quantum Chemical Methods in Predicting Molecular Geometries and Electronic Structures

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly accurate for a broad range of molecular systems. DFT calculations focus on the electron density of a molecule to determine its energy and other properties. nanobioletters.com This approach is generally less computationally intensive than other high-level methods while still providing reliable results for molecular geometries, vibrational frequencies, and electronic properties. For a molecule like 2-(Hydroxyimino)decan-3-one, DFT could be employed to optimize its geometry, calculate its infrared spectrum, and analyze its molecular orbitals.

Ab initio molecular orbital theory encompasses a class of methods that solve the Schrödinger equation without the use of empirical parameters. chempedia.info These methods are based on first principles, making them highly reliable, though often computationally expensive. chempedia.info Different levels of ab initio theory, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer varying degrees of accuracy. These methods can provide a detailed understanding of the electronic structure and bonding within 2-(Hydroxyimino)decan-3-one.

Computational Analysis of Reaction Mechanisms and Energy Landscapes

Computational methods are invaluable for mapping out the energetic pathways of chemical reactions.

By calculating the potential energy surface of a reaction, computational chemistry can identify transition states, which are the energetic barriers that must be overcome for a reaction to occur. Characterizing the geometry and energy of these transition states is crucial for understanding reaction kinetics and mechanisms. For 2-(Hydroxyimino)decan-3-one, this could involve studying its synthesis, decomposition, or reactions with other molecules to elucidate the step-by-step mechanism and identify rate-determining steps.

Conformational Analysis and Stereochemical Preferences through Molecular Modeling

Molecules with rotatable bonds, such as the decane (B31447) chain in 2-(Hydroxyimino)decan-3-one, can exist in multiple conformations. Molecular modeling techniques, ranging from simple molecular mechanics to more sophisticated quantum chemical methods, can be used to explore the conformational landscape of a molecule. researchgate.net This analysis helps to identify the most stable conformers and understand the energetic barriers between them, which can influence the molecule's physical properties and biological activity. For 2-(Hydroxyimino)decan-3-one, which has stereocenters, these methods can also predict the relative stabilities of different stereoisomers.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgtaylorandfrancis.comlibretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comlibretexts.orgyoutube.com The energy and shape of these frontier orbitals can predict how a molecule will react with electrophiles and nucleophiles.

For 2-(Hydroxyimino)decan-3-one, FMO theory could be used to predict its reactivity in various chemical transformations. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. taylorandfrancis.com A larger gap suggests higher stability and lower reactivity. taylorandfrancis.com

Table 1: Key Concepts in Theoretical and Computational Chemistry

| Concept | Description | Application to 2-(Hydroxyimino)decan-3-one |

| Density Functional Theory (DFT) | A quantum mechanical method that uses electron density to calculate the energy and properties of a molecule. | Predicting optimized geometry, vibrational frequencies, and electronic properties. |

| Ab Initio Molecular Orbital Theory | A class of quantum chemistry methods based on first principles, without empirical data. | Providing a highly accurate description of the electronic structure and bonding. |

| Transition State | The highest energy point along a reaction coordinate, representing the barrier to reaction. | Characterizing the mechanisms of reactions involving the compound. |

| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. | Identifying the most stable three-dimensional shapes and stereochemical preferences. |

| Frontier Molecular Orbitals (FMO) | The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Predicting the reactivity of the molecule with other chemical species. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Assessing the kinetic stability and chemical reactivity of the molecule. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.